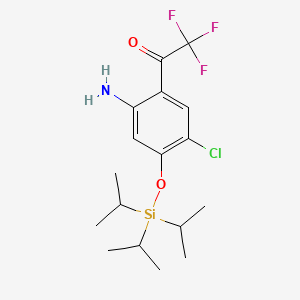

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

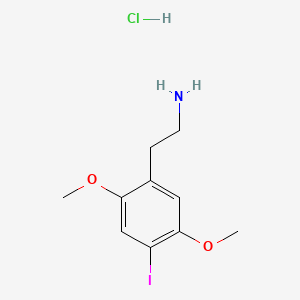

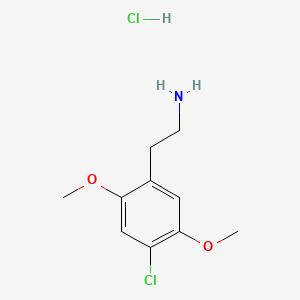

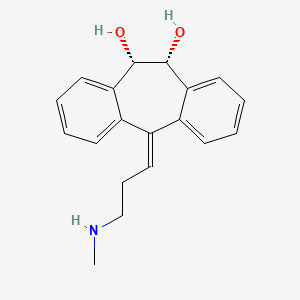

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is a chemical compound used for proteomics research . It has a molecular formula of C17H25ClF3NO2Si .

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Wissenschaftliche Forschungsanwendungen

Building Blocks for Heterocyclic Compounds

2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline and its derivatives have been utilized as building blocks in the synthesis of heterocyclic compounds. For instance, derivatives like 4-Chloro-3-(trifluoroacetyl)-coumarins have been employed to synthesize various 3,4-heteroannulated coumarins. These materials are prepared through reactions with aminoheterocycles and other compounds, demonstrating their versatility in creating complex molecular structures (Iaroshenko et al., 2011).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been used for improving the derivatization techniques in the detection of certain compounds in drinking water. For example, N-methyl-bis-trifluoroacetamide (MBTFA) has been applied for the effective analysis of Mutagen X in drinking water. This demonstrates the application of such derivatives in enhancing analytical methodologies (Kubwabo et al., 2009).

Synthesis of Urea and Isourea Derivatives

The reaction of diisopropylcyanamide with trifluoroacetic anhydride, related to 2-Trifluoroacetyl compounds, leads to the formation of urea and isourea derivatives. This chemical process has been studied for its thermodynamics and kinetics, offering insights into the stability and reactivity of these compounds (Norris et al., 1997).

Applications in Organic Synthesis

In organic synthesis, derivatives like 2-(Trifluoroacetyloxy)pyridine, which are closely related to this compound, have been found effective in the trifluoroacetylation of amines and alcohols. These reactions are crucial for the synthesis of various organic compounds, indicating the broad application of these derivatives in organic chemistry (Keumi et al., 1990).

Catalysis and Chemical Transformations

These compounds have also found use in catalysis, for instance, in the trifluoroacetylation of aromatic compounds using trifluoroacetic anhydride. This highlights their role in facilitating specific chemical transformations (Ruiz et al., 1996).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is not available, it’s important to handle all chemical compounds with care. Trifluoroacetyl chloride, a related compound, is known to be toxic and can cause irritation if inhaled, ingested, or absorbed through the skin .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJKTPJNAVUZAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClF3NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676175 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342621-21-0 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)